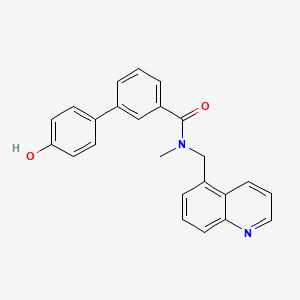
4'-hydroxy-N-methyl-N-(quinolin-5-ylmethyl)biphenyl-3-carboxamide
Vue d'ensemble
Description
4'-hydroxy-N-methyl-N-(quinolin-5-ylmethyl)biphenyl-3-carboxamide, also known as QM-7, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a small molecule inhibitor that targets the protein kinase CK2, which plays a critical role in various cellular processes such as cell growth, proliferation, and survival.
Mécanisme D'action
4'-hydroxy-N-methyl-N-(quinolin-5-ylmethyl)biphenyl-3-carboxamide is a small molecule inhibitor that targets the ATP-binding site of CK2. CK2 is a serine/threonine protein kinase that plays a critical role in various cellular processes such as cell growth, proliferation, and survival. CK2 is overexpressed in many types of cancer, and its inhibition can induce apoptosis in cancer cells. 4'-hydroxy-N-methyl-N-(quinolin-5-ylmethyl)biphenyl-3-carboxamide has been shown to inhibit CK2 activity and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
4'-hydroxy-N-methyl-N-(quinolin-5-ylmethyl)biphenyl-3-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit CK2 activity and induce apoptosis in cancer cells. 4'-hydroxy-N-methyl-N-(quinolin-5-ylmethyl)biphenyl-3-carboxamide has also been shown to reduce tau phosphorylation and improve cognitive function in animal models of Alzheimer's disease. In addition, 4'-hydroxy-N-methyl-N-(quinolin-5-ylmethyl)biphenyl-3-carboxamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4'-hydroxy-N-methyl-N-(quinolin-5-ylmethyl)biphenyl-3-carboxamide is its specificity for CK2. It has been shown to have minimal off-target effects, which makes it an ideal tool for studying the role of CK2 in various cellular processes. However, one of the limitations of 4'-hydroxy-N-methyl-N-(quinolin-5-ylmethyl)biphenyl-3-carboxamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 4'-hydroxy-N-methyl-N-(quinolin-5-ylmethyl)biphenyl-3-carboxamide. One area of research is the development of more potent and selective CK2 inhibitors. Another area of research is the development of 4'-hydroxy-N-methyl-N-(quinolin-5-ylmethyl)biphenyl-3-carboxamide analogs with improved solubility and pharmacokinetic properties. 4'-hydroxy-N-methyl-N-(quinolin-5-ylmethyl)biphenyl-3-carboxamide has also been studied for its potential applications in other diseases such as viral infections and inflammatory disorders. Further research is needed to fully understand the potential applications of 4'-hydroxy-N-methyl-N-(quinolin-5-ylmethyl)biphenyl-3-carboxamide in these areas.
Applications De Recherche Scientifique
4'-hydroxy-N-methyl-N-(quinolin-5-ylmethyl)biphenyl-3-carboxamide has been extensively studied for its potential applications in scientific research. One of the major areas of research is cancer therapy. CK2 is overexpressed in many types of cancer, and 4'-hydroxy-N-methyl-N-(quinolin-5-ylmethyl)biphenyl-3-carboxamide has been shown to inhibit CK2 activity and induce apoptosis in cancer cells. 4'-hydroxy-N-methyl-N-(quinolin-5-ylmethyl)biphenyl-3-carboxamide has also been studied for its potential applications in neurodegenerative diseases. CK2 is involved in the phosphorylation of tau protein, which is a hallmark of Alzheimer's disease. 4'-hydroxy-N-methyl-N-(quinolin-5-ylmethyl)biphenyl-3-carboxamide has been shown to reduce tau phosphorylation and improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
3-(4-hydroxyphenyl)-N-methyl-N-(quinolin-5-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c1-26(16-20-7-3-9-23-22(20)8-4-14-25-23)24(28)19-6-2-5-18(15-19)17-10-12-21(27)13-11-17/h2-15,27H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJYEICADLRFQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C2C=CC=NC2=CC=C1)C(=O)C3=CC=CC(=C3)C4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-hydroxy-N-methyl-N-(quinolin-5-ylmethyl)biphenyl-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-methoxy-3-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B4173947.png)
![7-(4-methoxyphenyl)-5-(3-pyridinyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4173957.png)
![3-chloro-N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-4-methylbenzamide](/img/structure/B4173966.png)
![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-N',N'-dimethyl-N-phenylsulfamide](/img/structure/B4173967.png)
![N-[1-isobutyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]acetamide](/img/structure/B4173968.png)
![N-{2-[(4-methylphenyl)thio]ethyl}-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4173970.png)
![{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B4173984.png)

![N-({[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2,2-diphenylacetamide](/img/structure/B4174007.png)
![2-[(4-iodobenzoyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B4174011.png)
![2-(4-chlorobenzyl)-5-[(4-iodobenzyl)thio]-1,3,4-oxadiazole](/img/structure/B4174026.png)

![N-[2-(2,2-dichlorocyclopropyl)phenyl]-3-methoxybenzamide](/img/structure/B4174037.png)
![N-[4-({4-[3-(4-benzyl-1-piperazinyl)-4-nitrophenyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B4174044.png)